REACTION_CXSMILES
|
COC([CH:5]1[C:14](=[O:15])[CH:13]2[CH2:16][CH:7]3[CH2:8][CH:9]([O:17][C:18]([C:20]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[NH:22][CH:21]=4)=[O:19])[CH2:10][CH:11]([CH2:12]2)[N:6]13)=O.[Li+].[Cl-].CCOC(C)=O.CO>CN(C)C=O>[O:15]=[C:14]1[CH:13]2[CH2:16][CH:7]3[CH2:8][CH:9]([O:17][C:18]([C:20]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[NH:22][CH:21]=4)=[O:19])[CH2:10][CH:11]([CH2:12]2)[N:6]3[CH2:5]1 |f:1.2,3.4|
|
Name
|
5-(1H-Indole-3-carbonyloxy)-10-oxo-8-aza-tricyclo[5.3.1.03,8]undecane-9-carboxylic acid methyl ester
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1N2C3CC(CC2CC(C1=O)C3)OC(=O)C3=CNC1=CC=CC=C31
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
AcOEt MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Once 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
Volatile substances are evaporated at low pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in dichloromethane (150 mL)
|
Type
|
WASH
|
Details
|
This is washed with a saturated aqueous solution of NaCl (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CN2C3CC(CC2CC1C3)OC(=O)C3=CNC1=CC=CC=C31
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |